Tripdiolide
Overview
Description
Mechanism of Action
Target of Action
Tripdiolide, also known as Triptodiolide, is a bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F . The primary targets of this compound include NF-κB , STAT3 , JNK/PTEN-STAT3 signaling pathway , and RNA polymerase . These targets play crucial roles in various biological processes such as inflammation, infection, cell apoptosis, and cancer .
Mode of Action
This compound interacts with its targets in a complex manner. It inhibits the activation of the JNK/PTEN-STAT3 signaling pathway, which attenuates bone damage and reduces the inflammatory response . Furthermore, it binds to RNA polymerase, effectively inhibiting transcription, resulting in substantial epigenetic modifications within tumor cells .
Biochemical Pathways
This compound affects numerous biochemical pathways, including the NF-κB , STAT3 , TRAIL , and Wnt/β-catenin pathways . It also influences the PI3K-Akt , multiple virus infections , cancer signaling , chemokine , and apoptosis signaling pathways . These pathways are involved in various biological processes such as inflammation, infection, cell apoptosis, and cancer .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its poor solubility and bioavailability , which significantly impede its clinical application . Its toxicity is also a concern, as it has been associated with adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It has been associated with the inhibition of tumor cell proliferation , induction of cell apoptosis , and cell-cycle regression . It also demonstrates anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2) and vascular endothelial growth factor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles enhances its anti-inflammatory properties and reduces toxicity . .
Biochemical Analysis
Biochemical Properties
Tripdiolide exerts its effects by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450s (CYPs) , which are involved in the metabolism of this compound . The interaction with these enzymes can influence the biochemical reactions in which this compound is involved .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell apoptosis, suppresses tumor metastasis, and improves the effect of other therapeutic treatments in several cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activation of the JNK/PTEN-STAT3 signaling pathway , which attenuates bone damage and reduces the inflammatory response within the bone in mice .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has dose- and time-dependent toxicity to liver, kidney, reproductive system, heart, spleen, lung, and gastrointestinal tract .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that 0.07 mg/kg/day of this compound improved cardiac function and increased cardiac energy metabolism by activating the MAPK signaling pathway . High doses of this compound can cause severe toxicities and adverse effects .
Metabolic Pathways
This compound is implicated in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It interacts with enzymes such as cytochrome P450s (CYPs), which are involved in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripdiolide can be synthesized through various methods. One common approach involves the extraction of the compound from Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol–ethyl acetate, and chloroform–methanol . Additionally, chemical synthesis methods have been developed, including synthesis from tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials . The Diels-Alder reaction, polyene cyclization reaction, and metal catalysis are also employed in the synthesis of triptodiolide .
Industrial Production Methods: Industrial production of triptodiolide typically involves large-scale extraction from the plant source, followed by purification processes to isolate the compound. Advances in biotransformation techniques have also been explored to enhance the yield and purity of triptodiolide .
Chemical Reactions Analysis
Types of Reactions: Tripdiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound is known to degrade under basic conditions and in the presence of hydrophilic solvents .
Common Reagents and Conditions: Common reagents used in the reactions involving triptodiolide include acylating agents for acylation reactions and oxidizing agents for oxidation reactions . The degradation of triptodiolide is accelerated in basic media and hydrophilic solvents .
Major Products Formed: The major products formed from the degradation of triptodiolide include triptriolide and triptonide . These degradation products result from the decomposition of the C12 and C13 epoxy group and the C14 hydroxyl group .
Scientific Research Applications
Tripdiolide has a wide range of scientific research applications due to its pharmacological properties. In chemistry, it is used as a lead compound for the development of new drugs with anti-inflammatory and anticancer activities . In biology, triptodiolide is studied for its effects on cellular processes such as apoptosis and immune modulation . In medicine, it has shown promise in the treatment of autoimmune diseases, cancer, and inflammatory disorders . Industrial applications include its use in the development of drug delivery systems to improve the solubility and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to triptodiolide include triptolide, triptonide, and celastrol . These compounds share structural similarities and are derived from the same plant source, Tripterygium wilfordii Hook F .
Uniqueness: Tripdiolide is unique due to its specific molecular structure, which includes a triepoxide moiety that contributes to its potent biological activities . Compared to other similar compounds, triptodiolide has shown distinct pharmacological profiles, particularly in its ability to modulate immune responses and induce apoptosis in cancer cells .
Properties
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWFVBVNFXCHZ-SQEQANQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045708 | |
Record name | Tripdiolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-10-8 | |
Record name | Tripdiolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripdiolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38647-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripdiolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPDIOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Triptodiolide is produced during the biotransformation of Triptolide by Platycodon grandiflorum cell cultures. What is the significance of this finding for potential pharmaceutical applications?
A1: The study demonstrates that Platycodon grandiflorum cell cultures can convert Triptolide into Triptodiolide []. This biotransformation process is significant for several reasons:
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